molecular formula C15H17ClN2 B1195781 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine CAS No. 20619-12-9

3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

Cat. No. B1195781
CAS RN: 20619-12-9
M. Wt: 260.76 g/mol
InChI Key: UICFCNIVUDNZSW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine is a compound of interest in various fields due to its structural complexity and potential for diverse chemical reactions and applications. This analysis is centered around its chemical synthesis, molecular structure, reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar chlorophenyl-pyridinyl-propanamine derivatives involves innovative synthetic routes and characterizations. For example, a novel synthetic route developed for related compounds showcases dynamic processes due to nitrogen inversion at the central amine nitrogen, as identified by NMR spectroscopy. The conformational properties of these compounds were determined using NOE connectivities and MO calculations (Korošec et al., 2006). Moreover, the interaction of 3-(4-chlorophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine with various thiourea in isopropanol medium highlights a method for synthesizing substitutedthiocarbamidophenyl derivatives, emphasizing the compound's versatility in chemical synthesis (Tayade et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as chiral sec-amines and their derivatives, has been elucidated through crystallography, revealing intricate details about the atomic arrangement and bonding. These studies provide insight into the spatial arrangement and potential reactivity of the molecule, laying the groundwork for understanding its chemical behavior (Adeleke & Omondi, 2022).

Chemical Reactions and Properties

Reactions involving chlorophenyl-pyridinyl-propanamine derivatives demonstrate the compound's reactivity with nucleophiles, leading to a variety of products. For instance, its interactions with mono- and difunctional nucleophiles highlight the diverse chemical transformations it can undergo, forming various acyclic and cyclic products with different functional groups (Sokolov & Aksinenko, 2010).

Physical Properties Analysis

Studies on similar compounds reveal crucial aspects of their physical properties, such as crystal structures, which inform on the material's stability, solubility, and other physicochemical characteristics. The crystal structure analysis, including intramolecular hydrogen bonding and tautomerism, provides valuable data for predicting the compound's behavior in various environments (Nazır et al., 2000).

Chemical Properties Analysis

The chemical properties of 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine and its derivatives can be inferred from studies on molecular complex reactions, antimicrobial activities, and spectroscopic characterizations. These analyses showcase the compound's reactivity, potential pharmacological actions, and the ability to undergo complex formation, which are critical for its application in various chemical and pharmaceutical contexts (Efremova et al., 2004).

Scientific Research Applications

Synthetic Approaches and Chemical Properties

The compound 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine, while not directly mentioned, can be related to various research areas, including the development of synthetic methodologies and the exploration of chemical properties of related compounds. For instance, studies on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel (Saeed et al., 2017) provide insights into the synthetic community's efforts to devise facile synthetic approaches for medically significant compounds. This review outlines various synthetic methods for (S)-clopidogrel, demonstrating the importance of developing efficient synthetic strategies for pharmaceuticals (Saeed et al., 2017).

Biological Applications and Effects

While the direct biological applications and effects of 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine were not identified in the available literature, research on structurally related compounds provides a context for potential biological relevance. For instance, the study of heterocyclic aromatic amines and their role in carcinogenicity (Teunissen et al., 2010) exemplifies the significance of understanding the metabolic pathways and biological effects of compounds with complex structures. Such insights are crucial for evaluating the safety and potential therapeutic uses of novel compounds (Teunissen et al., 2010).

Catalytic Applications and Chemical Transformations

Research on the utilization of catalytic systems for C-N bond-forming reactions (Kantam et al., 2013) showcases the role of catalysis in facilitating the synthesis of compounds with nitrogen-containing functional groups. These studies highlight the versatility of copper-mediated systems in organic synthesis, emphasizing the potential for catalytic applications in the development of compounds similar to 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine (Kantam et al., 2013).

Environmental Impact and Toxicity

The assessment of the impact of organochlorine compounds on the aquatic environment (Krijgsheld & Gen, 1986) provides an example of the environmental considerations related to chlorophenyl derivatives. Understanding the toxic effects and persistence of such compounds in environmental settings is essential for evaluating the broader implications of synthesizing and utilizing chemically active substances (Krijgsheld & Gen, 1986).

Safety And Hazards

  • Toxicity : Classified as toxic if swallowed (H301) .

properties

IUPAC Name

3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12/h2-8,10,14,17H,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICFCNIVUDNZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942803
Record name 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30942803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

CAS RN

20619-12-9
Record name Monodesmethylchlorpheniramine
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Record name N-Desmethylchlorpheniramine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONODESMETHYLCHLORPHENIRAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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